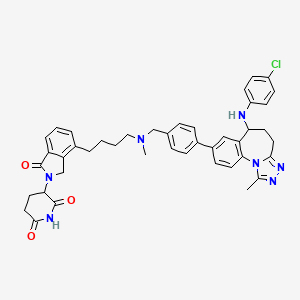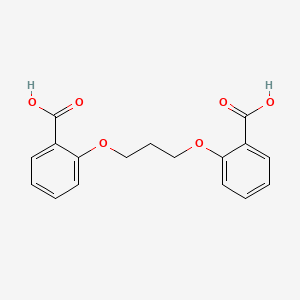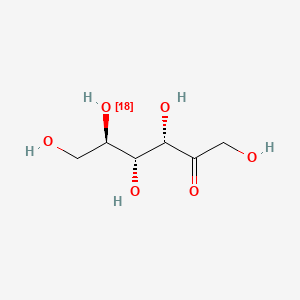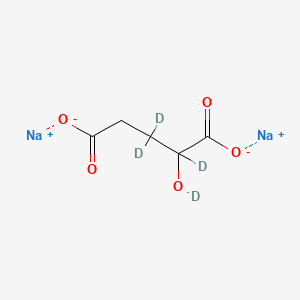
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate is a deuterium-substituted compound that has garnered interest in various scientific fields due to its unique isotopic properties. The incorporation of deuterium atoms into the molecular structure can significantly alter the compound’s chemical and physical properties, making it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate typically involves the deuteration of the corresponding non-deuterated compound. One common method includes the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The process is optimized to achieve high yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids.
Reduction: Reduction reactions can yield deuterated alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions are typically deuterated analogs of the original compound, retaining the deuterium atoms in their structure. These products are valuable for studying reaction mechanisms and kinetic isotope effects.
科学研究应用
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium in biological systems.
Medicine: Investigated for its potential in drug development, particularly in enhancing the stability and efficacy of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for specialized applications, such as in nuclear magnetic resonance (NMR) spectroscopy.
作用机制
The mechanism by which Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms can alter the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
相似化合物的比较
Similar Compounds
Deuterium-substituted L-DOPA: Used in the treatment of Parkinson’s disease, showing similar isotopic effects.
3,3,3-Trideuterio-2,2-difluoro-propanoic Acid: Another deuterated compound with applications in chemical research.
Uniqueness
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate is unique due to its specific deuterium substitution pattern, which can provide distinct kinetic isotope effects and stability compared to other deuterated compounds. Its versatility in various chemical reactions and applications makes it a valuable tool in scientific research and industrial processes.
属性
分子式 |
C5H6Na2O5 |
|---|---|
分子量 |
196.10 g/mol |
IUPAC 名称 |
disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1D2,3D,6D;; |
InChI 键 |
DZHFTEDSQFPDPP-YHAFEQCOSA-L |
手性 SMILES |
[2H]C([2H])(CC(=O)[O-])C([2H])(C(=O)[O-])O[2H].[Na+].[Na+] |
规范 SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


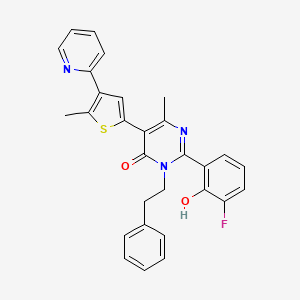
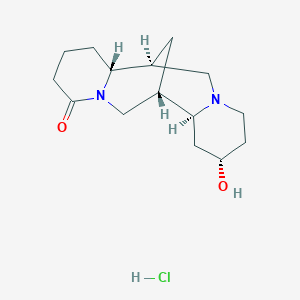
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
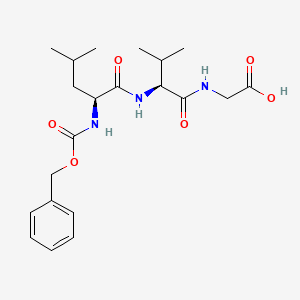


![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
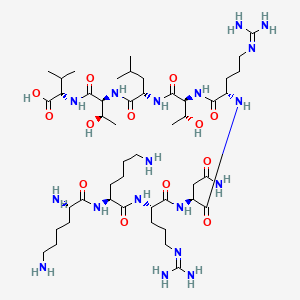
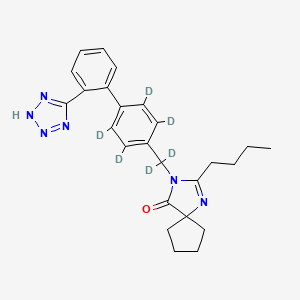
pyrimidine-2,4-dione](/img/structure/B12392482.png)
